Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate
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Overview
Description
(E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acrylate group: This step involves the reaction of the triazole intermediate with an acrylate ester in the presence of a base such as sodium hydride or potassium carbonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole moiety is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate is investigated for its potential therapeutic applications. It may exhibit antifungal, antibacterial, or anticancer properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl) acrylate
- (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-fluorophenyl) acrylate
- (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-bromophenyl) acrylate
Uniqueness
What sets (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate apart from similar compounds is the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination can enhance its biological activity and selectivity, making it a more potent and effective compound for various applications.
Properties
CAS No. |
1082208-26-1 |
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Molecular Formula |
C13H11ClFN3O2 |
Molecular Weight |
295.69 g/mol |
IUPAC Name |
methyl (E)-3-(2-chloro-6-fluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C13H11ClFN3O2/c1-20-13(19)9(6-18-8-16-7-17-18)5-10-11(14)3-2-4-12(10)15/h2-5,7-8H,6H2,1H3/b9-5+ |
InChI Key |
DEBXHAJGQPVUKR-WEVVVXLNSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/CN2C=NC=N2 |
Canonical SMILES |
COC(=O)C(=CC1=C(C=CC=C1Cl)F)CN2C=NC=N2 |
Origin of Product |
United States |
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